N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and amidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial metabolism, leading to the disruption of essential cellular processes and ultimately causing cell death . The compound may also interfere with the bacterial cell wall synthesis, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds in the imidazo[1,2-a]pyridine class include:
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
- Imidazo[1,2-a]pyridine amide-cinnamamide hybrids .
Uniqueness
N-(2-Methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its nitro group and carboxamide functionality contribute to its potent antimicrobial properties, making it a valuable compound in the fight against drug-resistant bacterial infections .
Properties
CAS No. |
62195-07-7 |
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Molecular Formula |
C12H14N4O3 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
N-(2-methylpropyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N4O3/c1-8(2)7-13-11(17)10-12(16(18)19)15-6-4-3-5-9(15)14-10/h3-6,8H,7H2,1-2H3,(H,13,17) |
InChI Key |
BBPSMJNJUOPTRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N2C=CC=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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